molecular formula C13H9N3OS B1671614 1-(2-Thiazolylazo)-2-naphthol CAS No. 1147-56-4

1-(2-Thiazolylazo)-2-naphthol

Cat. No. B1671614
CAS RN: 1147-56-4
M. Wt: 255.3 g/mol
InChI Key: IOMXCGDXEUDZAK-FOCLMDBBSA-N
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Description

1-(2-Thiazolylazo)-2-naphthol is a chemical compound that is often used in scientific research . It is a red powder with a melting point between 135.0-142.0°C .


Synthesis Analysis

The synthesis of 1-(2-Thiazolylazo)-2-naphthol involves the condensation of 4,6-diacetylresorcinol and 1,8-naphthalenediamine . This process results in a tridentate Schiff base ligand .


Molecular Structure Analysis

The molecular structure of 1-(2-Thiazolylazo)-2-naphthol has been studied using various techniques such as FT-IR, FT–Raman, NMR, and DFT . According to potential energy surface search, 5-methyl-4- (2-thizolylazo)resorcinol, a similar compound, has eight conformers .


Chemical Reactions Analysis

In terms of chemical reactions, 1-(2-Thiazolylazo)-2-naphthol has been found to coordinate with cobalt atoms through the phenolic oxygen atom, the azo nitrogen atom adjacent to the naphthol ring, and the thiazole nitrogen atom, giving two five-membered chelate rings .


Physical And Chemical Properties Analysis

1-(2-Thiazolylazo)-2-naphthol is a red powder with a melting point between 135.0-142.0°C . Its vibrational frequencies have been recorded by the Fourier transform infrared (FT-IR 4000–550 cm −1) and Fourier transform Raman (FT–Raman; 4000–100 cm −1) spectra in the powder form .

Scientific Research Applications

Crystal and Molecular Structure Analysis

  • Structural Analysis : The crystal structure of 1-(2-Thiazolylazo)-2-naphthol (TAN) has been extensively studied. Kurahashi (1976) explored its crystal structure, finding it to be monoclinic with specific cell dimensions. The research highlighted the azo and hydrazone character of TAN, with an equilibrium leaning towards the azo tautomer (Kurahashi, 1976).

Acidity Constants in Solvent Mixtures

  • Acidity Constants Study : A study by Niazi, Yazdanipour, and Ramezani (2007) investigated the acid-base properties of TAN in methanol-water mixtures. They used a multi-wavelength spectrophotometric method to estimate acidity constants, revealing insights into its chemical behavior in different solvent environments (Niazi et al., 2007).

Interaction with Metal Ions

  • Metal Ion Determination : TAN's interaction with various metal ions has been a subject of research. For instance, a study on its polarographic behavior in acetonitrile solution shed light on its reduction mechanism and interaction with metal ions (Bae & Seo, 1988). Similarly, TAN has been used for the spectrophotometric determination of metals like cobalt, copper, and nickel, demonstrating its utility in analytical chemistry (Niazi & Yazdanipour, 2008).

Biological Applications

  • Biological Interactions : TAN's biological interactions have also been explored. Prasad et al. (2011) studied its use in DNA intercalative binding, photodynamic therapy, and its photocytotoxicity in cancer cells, highlighting itspotential as a therapeutic agent. This study showed TAN's ability to selectively localize in the nucleus of cancer cells, indicating its significance in cancer research (Prasad et al., 2011).

Charge-Transfer Complex Studies

  • Charge-Transfer Complexes : The formation of charge-transfer complexes between TAN and aromatic nitro compounds has been a subject of interest. Karmakar and Singh (2017) conducted both experimental and theoretical studies on this interaction, shedding light on its importance in chemistry and biological science (Karmakar & Singh, 2017).

Industrial and Environmental Analysis

  • Trace Metal Analysis : TAN has been utilized in methods for determining trace amounts of toxic metals. A study demonstrated its effectiveness in preconcentrating and determining metals like Cd, Cu, Fe, Mn, Ni, and Zn in environmental samples using inductively coupled plasma atomic emission spectrometry (Porta et al., 1992). Also, its application in the rapid determination of iron in geological matrices has been documented, proving its utility in geological studies (Ferreira & Nano, 1994).

Coordination Chemistry

  • Complex Formation with Metals : The ability of TAN to form complexes with various metals, such as copper and palladium, has been investigated. Studies on the molecular structures of these complexes provide insights into their coordination chemistry and potential applications in various fields, including catalysis and material science (Kurahashi et al., 1976; Nikitin et al., 1987).

Safety And Hazards

1-(2-Thiazolylazo)-2-naphthol can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Therefore, it is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound .

properties

IUPAC Name

1-(1,3-thiazol-2-yldiazenyl)naphthalen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H9N3OS/c17-11-6-5-9-3-1-2-4-10(9)12(11)15-16-13-14-7-8-18-13/h1-8,17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOMXCGDXEUDZAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2N=NC3=NC=CS3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7061566
Record name 2-Naphthalenol, 1-(2-thiazolylazo)-
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Molecular Weight

255.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Thiazolylazo)-2-naphthol

CAS RN

1147-56-4
Record name 1-(2-Thiazolylazo)-2-naphthol
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Record name 1-(2-Thiazolylazo)-2-naphthol
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Record name 1-(2-Thiazolylazo)-2-naphthol
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Record name 2-Naphthalenol, 1-[2-(2-thiazolyl)diazenyl]-
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Record name 2-Naphthalenol, 1-(2-thiazolylazo)-
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Record name 1-(thiazol-2-ylazo)-2-naphthol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,050
Citations
AM Starvin, TP Rao - Journal of hazardous materials, 2004 - Elsevier
As a part of removal of toxic heavy metals from hazardous wastes, solid phase extraction (SPE) of mercury(II) at trace and ultra trace levels was studied using 1-(2-thiazolylazo)-2-…
Number of citations: 132 www.sciencedirect.com
A Karmakar, B Singh - Journal of Molecular Liquids, 2017 - Elsevier
The charge transfer interaction between 1-(2-Thiazolylazo)-2-naphthol (TAN) and aromatic nitro compounds were studied spectroscopically in methanol. These experimental and …
Number of citations: 30 www.sciencedirect.com
A Niazi, A Yazdanipour - Chinese Chemical Letters, 2008 - Elsevier
The simultaneous determination of cobalt, copper and nickel using 1-(2-thiazolylazo)-2-naphthol (first figure of this article) by spectrophotometric method is a difficult problem in …
Number of citations: 42 www.sciencedirect.com
HA Zamani, M Nekoei, M Mohammadhosseini… - Materials Science and …, 2010 - Elsevier
In this study, a new thulium(III) membrane sensor was constructed. The proposed membrane sensor was fabricated based on a membrane containing 2% sodium tetraphenyl borate (…
Number of citations: 108 www.sciencedirect.com
M Kurahashi - Bulletin of the Chemical Society of Japan, 1976 - journal.csj.jp
The crystal structure of 1-(2-thiazolylazo)-2-naphthol, C 13 H 9 N 3 OS, has been determined from three-dimensional X-ray data collected by counter methods. The crystals are …
Number of citations: 34 www.journal.csj.jp
Ş Tokalıoğlu, V Yılmaz, Ş Kartal - Environmental monitoring and …, 2009 - Springer
A new method for separation and preconcentration of trace amounts of Cu(II), Ni(II), Pb(II), Cd(II) and Mn(II) ions in various matrices was proposed. The method is based on the …
Number of citations: 50 link.springer.com
W Lee, SE Lee, CH Lee, YS Kim, YI Lee - Microchemical journal, 2001 - Elsevier
A new polystyrene-divinylbenzene resin containing 1-(2-thiazolylazo)-2-naphthol (TAN) functional group was synthesized and its sorption behavior for 19 metal ions including Zr(IV), Hf(…
Number of citations: 63 www.sciencedirect.com
A Hosseini-Bandegharaei, MS Hosseini… - Chemical Engineering …, 2011 - Elsevier
A novel efficient Hg(II) adsorbent was prepared by impregnating 1-(2-thiazolylazo)-2-naphtol (TAN) onto Amberlite XAD-4 resin beads. Batch sorption experiments were carried out for …
Number of citations: 77 www.sciencedirect.com
GC Anaia, PAM Freitas, MEV Suárez-Iha… - Journal of the Brazilian …, 2014 - SciELO Brasil
The reagent 1-(2-thiazolylazo)-2-naphtol (TAN) has been extensively used in solid-phase extraction without a critical evaluation of the adsorption process. In this work, the adsorption of …
Number of citations: 7 www.scielo.br
SLC Ferreira, RMW Nano - Talanta, 1994 - Elsevier
The present work describes the use of 1-(2-thiazolylazo)-2-naphthol (TAN) as a spectrophotomeric reagent for iron determination. TAN reacts with iron(II) forming a brown complex with …
Number of citations: 19 www.sciencedirect.com

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